molecular formula C10H9NO2 B073831 Methyl 1H-indole-2-carboxylate CAS No. 1202-04-6

Methyl 1H-indole-2-carboxylate

Cat. No.: B073831
CAS No.: 1202-04-6
M. Wt: 175.18 g/mol
InChI Key: NQPIEWBAWBFGOB-UHFFFAOYSA-N
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Description

Methyl 1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is known for its aromatic properties and is used as a building block in the synthesis of more complex molecules .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Methyl 1H-indole-2-carboxylate, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown a high affinity for multiple receptors . These compounds play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives can interact with and influence a wide range of biochemical pathways.

Result of Action

The result of the action of this compound can vary depending on the specific targets and pathways it interacts with. For example, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . The specific molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it influences.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPIEWBAWBFGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152726
Record name Methyl 1H-indole-2-carboxylate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-04-6
Record name Methyl 1H-indole-2-carboxylate
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Record name Methyl 1H-indole-2-carboxylate
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Record name Methyl 1H-indole-2-carboxylate
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Record name Methyl 1H-indole-2-carboxylate
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Synthesis routes and methods I

Procedure details

To 300 ml of a methanol solution of 30.0 g (186.2 mmol) of 2-indolecarboxylic acid was dropwise added 44.3 g (372.3 mmol) of thionyl chloride at 0° C. The reaction mixture was refluxed for 2 hours and the solvent was then distilled off under reduced pressure. Ice water was poured onto the resulting residue. The mixture was made basic by the addition of concentrated ammonium hydroxide. The mixture was extracted three times with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure to give 32.34 g (99.2%) of methyl 2-indolecarboxylate.
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30 g
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44.3 g
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300 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Indole-2-carboxylic acid (47.0 g, 292 mmol) was dissolved in 200 ml of methanol. To this solution was added 6 ml of concentrated sulfuric acid. The resulting mixture was heated to reflux and maintained at this temperature for about 16 hours. The reaction mixture was then cooled to room temperature and the solids were removed by filtration and then washed with 200 ml of methanol. The crystals were dried in a vacuum oven, yielding 39.5 grams (77%) of the desired title product as white needles. Analytical data obtained was consistent with the proposed title structure.
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47 g
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200 mL
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6 mL
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Synthesis routes and methods V

Procedure details

50 g Indole-2-carboxylic acid were stirred with 400 ml methanol/10% H2SO4 for 48 hours. The resulting crystals were filtered off and washed with methanol giving 51.3 g product.
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50 g
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of Methyl 1H-indole-2-carboxylate and how is it characterized?

A1: this compound is an organic compound consisting of an indole ring system with a carboxylate ester group at the 2-position.

  • Molecular Formula: C10H9NO2 []
  • X-ray crystallography: This technique has been used to determine the crystal structure of this compound, revealing its monoclinic crystal system and specific lattice parameters. []

Q2: How does the structure of this compound lend itself to being a useful building block in organic synthesis?

A2: The structure of this compound makes it a versatile building block for synthesizing more complex molecules, particularly those with biological significance:

  • Derivatization potential: The example of Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate [] demonstrates the possibility of introducing diverse substituents on the indole ring, potentially fine-tuning the physicochemical properties and biological activities of the resulting derivatives.

Q3: Can you provide an example of how this compound has been used to synthesize compounds with potential applications?

A3: Research showcases the use of this compound in synthesizing (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. [] These derivatives displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, surpassing the potency of standard antibiotics like ampicillin and streptomycin. [] Notably, compound 8 within this series exhibited potent activity against Enterobacter cloacae, highlighting the potential of these derivatives as antimicrobial agents. []

Q4: What is the significance of the study mentioning an "eumelanin-inspired core" derived from vanillin?

A4: The research on an "eumelanin-inspired core" derived from vanillin highlights the potential of this compound derivatives as building blocks for organic semiconductors. [] Eumelanin, a natural pigment, possesses interesting electronic properties, and mimicking its structure could lead to new materials for organic electronics. The study successfully synthesized small molecules and a polymer using a Methyl 4,7-dibromo-5,6-dimethoxy-N-methyl-1H-indole-2-carboxylate core, demonstrating its viability in this field. [] This opens avenues for exploring these derivatives in applications like organic photovoltaics and transistors.

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